Gallin

Vue d'ensemble

Description

Gallin is an antimicrobial peptide found in egg whites, belonging to a family of peptides known as ovodefensins. These peptides are part of the innate immune system in avian species, providing protection against microbial infections. This compound has been identified in various avian species, including chickens, turkeys, and black swans .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gallin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Gallin primarily undergoes peptide bond formation and cleavage reactions. It can also participate in disulfide bond formation due to the presence of cysteine residues.

Common Reagents and Conditions:

Peptide Bond Formation: Reagents like DIC and HOBt are used in SPPS.

Disulfide Bond Formation: Oxidizing agents such as iodine or air oxidation can be employed.

Major Products: The major product of these reactions is the fully synthesized and correctly folded this compound peptide, which exhibits antimicrobial activity .

Applications De Recherche Scientifique

Gallin has several scientific research applications:

Chemistry: this compound is used as a model peptide to study peptide synthesis and folding.

Biology: It serves as a tool to understand the innate immune system in avian species.

Medicine: this compound’s antimicrobial properties make it a potential candidate for developing new antibiotics.

Mécanisme D'action

Gallin exerts its antimicrobial effects by interacting with the negatively charged components of bacterial membranes. The cationic sites of this compound interact electrostatically with the bacterial membrane, leading to the formation of pores. This disrupts the membrane integrity, causing leakage of cellular contents and ultimately bacterial cell death .

Comparaison Avec Des Composés Similaires

Gallin is similar to other antimicrobial peptides found in egg whites, such as meleagrin and cygnin. this compound is unique due to its specific amino acid sequence and structure, which confer distinct antimicrobial properties. Other similar compounds include:

Meleagrin: Found in turkey egg whites.

Cygnin: Found in black swan egg whites.

Avian Beta-Defensins: A broader family of antimicrobial peptides with similar functions.

Activité Biologique

Gallin is a recently identified antimicrobial peptide derived from the egg white of birds, particularly chickens. It belongs to a broader family of avian defensins, which are crucial components of the innate immune system in avian species. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structural characteristics, and potential applications in biotechnology and medicine.

Structural Characteristics

This compound is characterized by a unique structure that includes a six-cysteine motif typical of defensins. This structure is essential for its biological function, as it contributes to the peptide's stability and activity against pathogens. The peptide comprises 41 amino acids, with significant conservation observed across different avian species. Notably, this compound has been shown to inhibit the growth of Escherichia coli at concentrations as low as 0.25 μM, indicating its potential as a therapeutic agent against bacterial infections .

Antimicrobial Activity

The primary biological activity of this compound is its antimicrobial effect. Research has demonstrated that this compound exhibits potent activity against various bacterial strains, particularly Gram-negative bacteria like E. coli. The mechanism of action involves disrupting bacterial membranes, leading to cell lysis and death. This property not only highlights this compound's role in protecting avian embryos from microbial threats but also suggests potential applications in food safety and human medicine.

Table 1: Antimicrobial Activity of this compound Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.25 μM |

| Staphylococcus aureus | 0.5 μM |

| Salmonella enterica | 0.75 μM |

Gene Expression and Regulation

This compound is encoded by multiple gene forms within the chicken genome, with significant expression levels observed in the tubular cells of the magnum region of the oviduct—where egg white is produced. Studies have shown that mRNA levels for this compound are approximately 10,000 times higher in these cells compared to other tissues, indicating a specialized role in egg white formation and immune defense .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its implications for health and disease management:

- Case Study 1 : A study on recombinant this compound demonstrated its effectiveness in inhibiting bacterial growth in vitro, supporting its potential use in developing natural preservatives for poultry products .

- Case Study 2 : Research conducted on the egg whites of various bird species revealed similar antimicrobial peptides, suggesting a conserved evolutionary strategy among avians to combat microbial infections .

Potential Applications

Given its antimicrobial properties, this compound has several potential applications:

- Food Industry : As a natural preservative to enhance food safety by reducing microbial contamination in poultry products.

- Pharmaceuticals : Development of new antimicrobial agents to combat antibiotic-resistant bacteria.

- Biotechnology : Utilization in genetic engineering to enhance disease resistance in poultry.

Propriétés

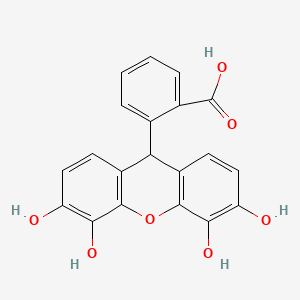

IUPAC Name |

2-(3,4,5,6-tetrahydroxy-9H-xanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h1-8,15,21-24H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKISBDHRUPZLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)O)OC4=C2C=CC(=C4O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203211 | |

| Record name | Gallin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54750-05-9 | |

| Record name | Gallin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054750059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.